molecular formula C19H17FN6 B2836346 N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897758-05-3

N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2836346
CAS No.: 897758-05-3
M. Wt: 348.385
InChI Key: OXUBYWDWRLBEPZ-UHFFFAOYSA-N
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Description

N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both benzyl and fluorophenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nucleophilic addition of hydroxylamine to a cyano group, followed by cyclization reactions. The reaction conditions often involve the use of solvents like ethanol and water, with potassium carbonate as a base . Industrial production methods may optimize these steps for higher yields and purity, often involving catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein tyrosine kinases. These enzymes play a crucial role in cellular activities, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote the proliferation of cancer cells . Molecular docking studies have shown that it binds effectively within the active site of these enzymes, leading to their inhibition.

Comparison with Similar Compounds

N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolopyrimidine derivatives, such as:

Properties

IUPAC Name

6-N-benzyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6/c1-26-18-16(12-22-26)17(23-15-9-7-14(20)8-10-15)24-19(25-18)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBYWDWRLBEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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